molecular formula C12H9BrOS B2744444 1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one CAS No. 56824-81-8

1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one

Cat. No.: B2744444
CAS No.: 56824-81-8
M. Wt: 281.17
InChI Key: WNNMXAUWNZRTOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one is an organic compound that belongs to the class of ketones It features a brominated thiophene ring attached to a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one can be synthesized through several methods. One common approach involves the bromination of thiophene followed by a Friedel-Crafts acylation reaction. The bromination of thiophene is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromothiophene is then subjected to a Friedel-Crafts acylation with acetophenone in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and maximizing yield. The use of automated systems for reagent addition and product isolation further enhances the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its brominated thiophene ring is particularly useful in cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals with antimicrobial and anticancer properties.

    Medicine: Research has shown that derivatives of this compound exhibit biological activities that could be harnessed for therapeutic purposes.

    Industry: The compound is utilized in the production of organic semiconductors and other materials with electronic properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The brominated thiophene ring can participate in π-π interactions and hydrogen bonding, which are crucial for binding to biological macromolecules. The phenylethanone moiety can further enhance these interactions through hydrophobic effects .

Comparison with Similar Compounds

  • 1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one
  • This compound
  • This compound.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural features and reactivity make it a valuable building block for the synthesis of complex organic molecules and materials with desirable properties.

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrOS/c13-12-7-6-11(15-12)10(14)8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNMXAUWNZRTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.